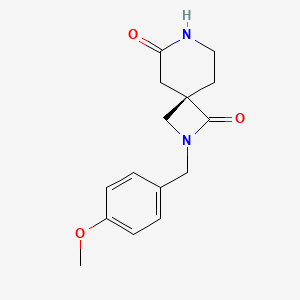
Nevadistinel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化学反応の分析
Nevadistinel undergoes various chemical reactions, primarily involving its role as a modulator of the NMDA receptor. It is involved in reactions that modulate the receptor’s activity, which can include binding to specific sites on the receptor and altering its conformation . Common reagents and conditions used in these reactions are specific to the receptor modulation process, and the major products formed are typically related to the inhibition or activation of the NMDA receptor .
科学的研究の応用
Nevadistinel has several scientific research applications, particularly in the fields of neuroscience and pharmacology. It is used to study cognitive impairment associated with neurodegenerative diseases, including mild cognitive impairment, mild Alzheimer’s disease, Parkinson’s disease, and Lewy body disease . Research has shown that this compound can improve cognitive functions by modulating the NMDA receptor, making it a promising candidate for therapeutic interventions in these conditions .
作用機序
Nevadistinel exerts its effects by acting as a positive allosteric modulator of the NMDA receptor . This means that it binds to a site on the receptor that is distinct from the active site, enhancing the receptor’s response to its natural ligand, glutamate . The modulation of the NMDA receptor activity can lead to improved synaptic plasticity and cognitive function, which is particularly beneficial in neurodegenerative diseases .
類似化合物との比較
Nevadistinel is unique in its specific modulation of the NMDA receptor. Similar compounds include other NMDA receptor modulators such as Neboglamine, cis-Piperidine-2,3-dicarboxylic acid, and LY382884 . These compounds also target the NMDA receptor but may differ in their binding sites, efficacy, and therapeutic applications . This compound’s uniqueness lies in its positive allosteric modulation, which can provide a more targeted and potentially safer therapeutic approach compared to other modulators .
特性
CAS番号 |
2181816-92-0 |
|---|---|
分子式 |
C15H18N2O3 |
分子量 |
274.31 g/mol |
IUPAC名 |
(4S)-2-[(4-methoxyphenyl)methyl]-2,7-diazaspiro[3.5]nonane-3,6-dione |
InChI |
InChI=1S/C15H18N2O3/c1-20-12-4-2-11(3-5-12)9-17-10-15(14(17)19)6-7-16-13(18)8-15/h2-5H,6-10H2,1H3,(H,16,18)/t15-/m0/s1 |
InChIキー |
HMFZRGIXXDQHFG-HNNXBMFYSA-N |
異性体SMILES |
COC1=CC=C(C=C1)CN2C[C@]3(C2=O)CCNC(=O)C3 |
正規SMILES |
COC1=CC=C(C=C1)CN2CC3(C2=O)CCNC(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















